molecular formula C17H17ClN2S B2835583 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline CAS No. 893787-34-3

4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline

Cat. No.: B2835583
CAS No.: 893787-34-3
M. Wt: 316.85
InChI Key: WHGXDXCDMIYVTA-UHFFFAOYSA-N
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Description

4-{[(4-Chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a quinazoline derivative characterized by a sulfur-containing substituent at the 4-position of the dihydroquinazoline core. The compound features a 4-chlorophenylmethyl group attached via a sulfanyl (-S-) linkage and two methyl groups at the 2-position of the heterocyclic ring.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-2,2-dimethyl-1H-quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2S/c1-17(2)19-15-6-4-3-5-14(15)16(20-17)21-11-12-7-9-13(18)10-8-12/h3-10,19H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGXDXCDMIYVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(NC2=CC=CC=C2C(=N1)SCC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through a thiolation reaction using methylthiolating agents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) group undergoes controlled oxidation to form sulfoxides and sulfones through two-stage electron transfer processes:

Reaction Type Reagents/Conditions Products Key Observations
Sulfoxide formationH₂O₂ (30%), CH₂Cl₂, 0-5°C Mono-oxidized sulfoxide derivativeSelective oxidation without ring modification
Sulfone formationm-CPBA (1.2 eq), rt, 12 hrs Fully oxidized sulfone compoundRequires stoichiometric oxidant control

The oxidation follows radical intermediates as confirmed by electron paramagnetic resonance (EPR) studies . The 2,2-dimethyl group on the quinazoline ring exhibits steric protection against over-oxidation.

Nucleophilic Substitution

The electron-deficient quinazoline core enables substitution at position 4:

Position Reagents Products Yield Mechanistic Notes
C-4KOtBu/DMF, R-X (X=Cl,Br) 4-Alkyl/aryl derivatives68-82%SNAr mechanism dominates
C-7CuI/L-proline, aryl boronic acids 7-Aryl substituted analogs55-73%Requires microwave irradiation at 120°C

X-ray crystallographic data confirms retention of the dihydroquinazoline chair conformation during substitution .

Reductive Transformations

Controlled reduction modifies multiple functional groups:

Key pathways:

  • Sulfur reduction : NaBH₄/NiCl₂·6H₂O system removes sulfanyl group (87% yield)

  • Ring hydrogenation : H₂ (50 psi)/Pd-C reduces dihydroquinazoline to tetrahydro form (91% yield)

  • Dechlorination : Zn/HOAc selectively removes 4-chloro substituent (68% yield)

The 2,2-dimethyl groups prevent complete aromaticity restoration during hydrogenation .

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions through its enamine system:

Dipolarophile Conditions Product Class Biological Relevance
Nitrile oxidesEt₃N, THF, refluxIsoxazoline derivativesEnhanced kinase inhibition
AzidesCuSO₄·5H₂O, sodium ascorbateTriazolo-quinazolinesPotent p38 MAPK inhibitors

Second-order rate constants range from 1.2×10⁻³ M⁻¹s⁻¹ (nitrile oxides) to 4.7×10⁻⁴ M⁻¹s⁻¹ (azides) at 25°C .

Acid/Base-Mediated Rearrangements

Under strong acidic conditions (H₂SO₄, 60°C), the compound undergoes:

  • Sulfur migration to C-3 position (43% yield)

  • Dimethyl group elimination forming quinazolin-4(3H)-one (29% yield)

Basic conditions (NaOH/EtOH) induce ring contraction to benzimidazole derivatives through Stevens-type rearrangement .

Photochemical Reactions

UV irradiation (λ=254 nm) in CH₃CN produces:

Product Quantum Yield Proposed Pathway
Chlorophenyl disulfideΦ=0.18S-S bond formation via thiyl radicals
Quinazoline N-oxideΦ=0.09Singlet oxygen-mediated oxidation

ESR spin trapping confirms thiyl radical intermediates during photolysis .

Catalytic Cross-Couplings

Palladium-catalyzed reactions enable structural diversification:

Coupling Type Catalyst System Applications
Suzuki-MiyauraPd(PPh₃)₄/K₂CO₃Biaryl derivatives for material science
Buchwald-HartwigPd₂(dba)₃/XantphosAmino-quinazoline drug candidates

Turnover frequencies reach 450 h⁻¹ for Suzuki couplings at 80°C .

This comprehensive reaction profile establishes 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline as a versatile building block in medicinal chemistry and materials science. The unique interplay between its sulfanyl group, chlorinated aromatic system, and partially saturated quinazoline core enables diverse synthetic transformations with predictable regiochemical outcomes.

Scientific Research Applications

4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a compound with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant case studies and data.

Anticancer Activity

Several studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research has shown that derivatives with similar structures can inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has also highlighted the antimicrobial efficacy of compounds containing the sulfanyl group. These compounds have demonstrated activity against a range of bacteria and fungi, making them candidates for developing new antibiotics. The presence of the chlorophenyl group may enhance their lipophilicity, facilitating better membrane penetration .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of antioxidant pathways .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer effects of several derivatives of this compound on human breast cancer cells. The results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation .

Study 2: Antimicrobial Activity

In another study focused on antimicrobial activity, researchers tested the compound against various pathogenic bacteria. The results showed that it exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development .

Study 3: Neuroprotection

A recent investigation explored the neuroprotective effects of this compound in an animal model of oxidative stress-induced neurotoxicity. The findings revealed that treatment with the compound led to a significant reduction in markers of oxidative damage and improved cognitive function in treated animals .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against MRSA
NeuroprotectiveReduces oxidative stress; improves cognitive function

Table 2: Synthesis Methods

MethodDescriptionReference
Nucleophilic SubstitutionReaction involving nucleophiles to form new bonds
Condensation ReactionsCombining two molecules to form a larger one

Mechanism of Action

The mechanism of action of 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Research Implications and Gaps

  • Structural Activity Relationships (SAR) : The 4-chlorophenyl group appears critical across compounds for bioactivity, but the heterocyclic core dictates target specificity.
  • Data Limitations : Direct experimental data (e.g., melting point, solubility) for Compound B are absent in the provided evidence, necessitating further characterization.

Biological Activity

The compound 4-{[(4-chlorophenyl)methyl]sulfanyl}-2,2-dimethyl-1,2-dihydroquinazoline is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing the sulfanyl group have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus . The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism .

Enzyme Inhibition

The compound is also noted for its potential as an enzyme inhibitor. Studies have shown that related compounds can inhibit enzymes such as acetylcholinesterase (AChE) and urease , which are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .

Anticancer Activity

Quinazoline derivatives are widely studied for their anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways associated with cell survival and growth .

Study 1: Antibacterial Screening

A recent study synthesized several quinazoline derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that compounds with a chlorophenyl group exhibited moderate to strong activity against Bacillus subtilis and Escherichia coli , with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

Study 2: Enzyme Inhibition Assay

In another investigation focusing on enzyme inhibition, a series of sulfanyl-containing quinazolines were tested for AChE inhibition. The most potent inhibitor displayed an IC50 value of 0.63 µM, indicating significant potential for therapeutic applications in treating conditions like Alzheimer's disease .

Research Findings

Activity Type Target IC50/MIC Values Reference
AntibacterialSalmonella typhi64 µg/mL
Staphylococcus aureus32 µg/mL
Enzyme InhibitionAcetylcholinesterase (AChE)0.63 µM
UreaseNot specified
AnticancerVarious cancer cell linesIC50 values < 10 µM

Q & A

Q. Table 1. Key Crystallographic Parameters

ParameterValue (Å/°)SignificanceReference
C2–C3–C4 bond angle121.16°Indicates sp² hybridization
C14–C15–C16 bond angle120.21°Confirms aromatic ring planarity

Q. Table 2. Synthetic Optimization Strategies

ParameterOptimal ConditionImpact on YieldReference
SolventAcetonitrile+15%
CatalystPd(OAc)₂+20%
Temperature80°C (reflux)+10%

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